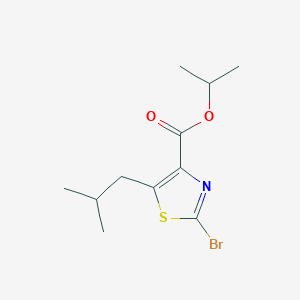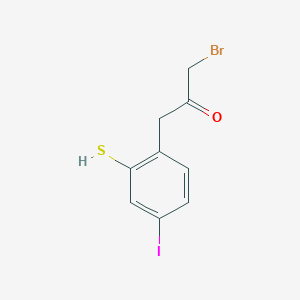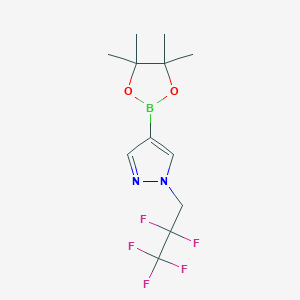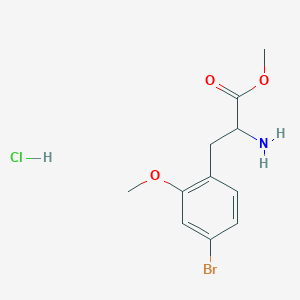
methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15BrClNO3. It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom and a methoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate hydrochloride typically involves the following steps:
Bromination: The starting material, 2-methoxyphenylalanine, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the para position.
Esterification: The carboxylic acid group of the brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Amination: The ester is then subjected to amination using ammonia or an amine source to introduce the amino group at the alpha position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate hydrochloride may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for bromination, esterification, and amination steps can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the amino group, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide, thiourea, or ammonia in polar solvents.
Major Products
Oxidation: Formation of 4-bromo-2-methoxybenzaldehyde or 4-bromo-2-methoxybenzoic acid.
Reduction: Formation of 2-amino-3-(4-methoxyphenyl)propanoate.
Substitution: Formation of 2-amino-3-(4-hydroxy-2-methoxyphenyl)propanoate or similar derivatives.
Applications De Recherche Scientifique
Methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate hydrochloride is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-substrate interactions and protein synthesis.
Medicine: As a potential precursor for pharmaceutical compounds with therapeutic properties.
Industry: In the production of specialty chemicals and intermediates for agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The bromine and methoxy groups can influence the binding affinity and specificity of the compound towards its molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride: Lacks the bromine atom, which can affect its reactivity and binding properties.
Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
Methyl 2-amino-3-(4-hydroxy-2-methoxyphenyl)propanoate hydrochloride: The hydroxyl group can significantly alter the compound’s solubility and reactivity.
Uniqueness
Methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate hydrochloride is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H15BrClNO3 |
|---|---|
Poids moléculaire |
324.60 g/mol |
Nom IUPAC |
methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14BrNO3.ClH/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2;/h3-4,6,9H,5,13H2,1-2H3;1H |
Clé InChI |
ASVLCPYYNWMNHJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Br)CC(C(=O)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


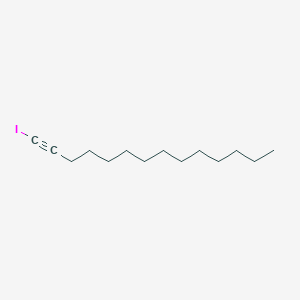
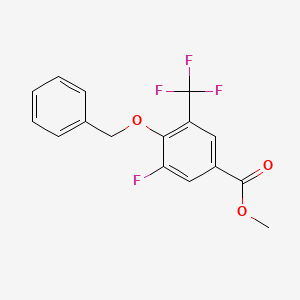
![bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine](/img/structure/B14042931.png)
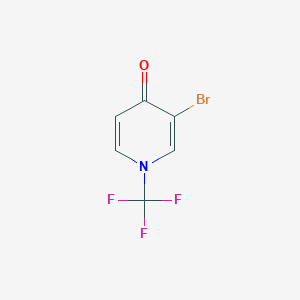
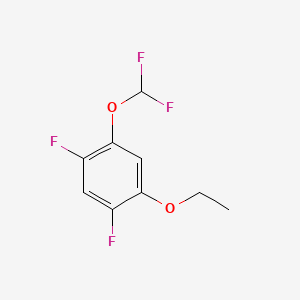

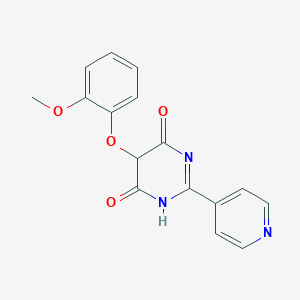
![Tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3.0.2.4(8).2(5).3(4)]heptadecane-2-carboxylate](/img/structure/B14042962.png)

